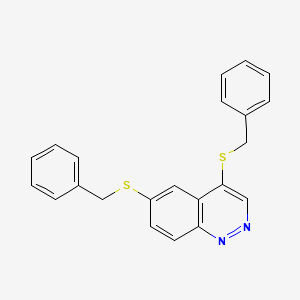
4,6-Bis(benzylthio)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(benzylthio)cinnoline is an organic compound with the molecular formula C22H18N2S2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two benzylthio groups attached to the cinnoline core, making it a unique and valuable entity in various fields of scientific research .
Métodos De Preparación
The synthesis of 4,6-Bis(benzylthio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
4,6-dichlorocinnoline+2benzyl mercaptan→this compound+2HCl
Análisis De Reacciones Químicas
4,6-Bis(benzylthio)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,6-Bis(benzylthio)cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4,6-Bis(benzylthio)cinnoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
4,6-Bis(benzylthio)cinnoline can be compared with other cinnoline derivatives, such as:
4,6-Dichlorocinnoline: A precursor in the synthesis of this compound.
4,6-Dimethylcinnoline: Another cinnoline derivative with different substituents, exhibiting distinct chemical and biological properties.
4,6-Diphenylcinnoline:
The uniqueness of this compound lies in its benzylthio groups, which impart specific reactivity and biological activity, distinguishing it from other cinnoline derivatives.
Propiedades
Número CAS |
6957-43-3 |
|---|---|
Fórmula molecular |
C22H18N2S2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4,6-bis(benzylsulfanyl)cinnoline |
InChI |
InChI=1S/C22H18N2S2/c1-3-7-17(8-4-1)15-25-19-11-12-21-20(13-19)22(14-23-24-21)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clave InChI |
XQMJVNPACMENQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


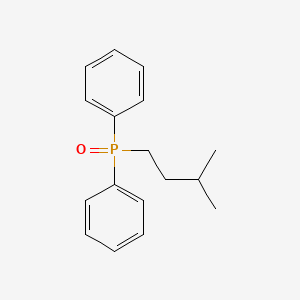
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
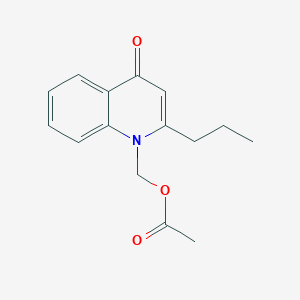
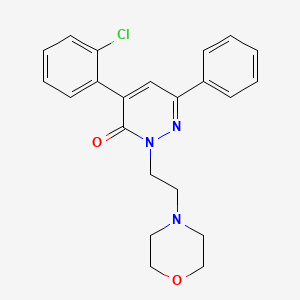
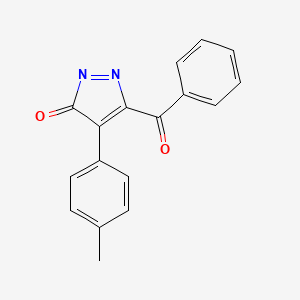
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
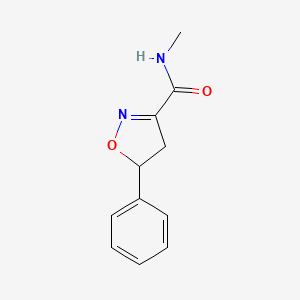
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)

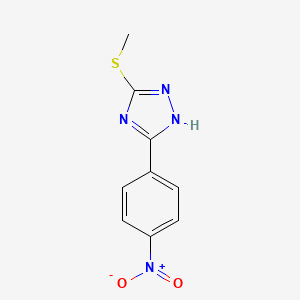


![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
